molecular formula C24H27N5OS B2564984 1-(6-((2,5-dimethylphenyl)thio)pyrimidin-4-yl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide CAS No. 1251622-49-7

1-(6-((2,5-dimethylphenyl)thio)pyrimidin-4-yl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide

Cat. No.: B2564984
CAS No.: 1251622-49-7
M. Wt: 433.57
InChI Key: JITLIXNOQCYYTQ-UHFFFAOYSA-N
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Description

This compound is a piperidine-4-carboxamide derivative featuring a pyrimidine core substituted with a 2,5-dimethylphenylthio group and a pyridin-4-ylmethyl amide moiety. Its structural design combines a heterocyclic aromatic system (pyrimidine) with a piperidine carboxamide scaffold, a framework commonly associated with bioactive molecules targeting enzymes or receptors in medicinal chemistry. The 2,5-dimethylphenylthio group introduces electron-rich sulfur-based substitution, which may enhance lipophilicity and metabolic stability compared to oxygen-containing analogs.

Properties

IUPAC Name

1-[6-(2,5-dimethylphenyl)sulfanylpyrimidin-4-yl]-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5OS/c1-17-3-4-18(2)21(13-17)31-23-14-22(27-16-28-23)29-11-7-20(8-12-29)24(30)26-15-19-5-9-25-10-6-19/h3-6,9-10,13-14,16,20H,7-8,11-12,15H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITLIXNOQCYYTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)SC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

1-[6-(4-Ethylphenoxy)-pyrimidin-4-yl]-N-(4-fluorobenzyl)piperidine-4-carboxamide

  • Key Differences: Pyrimidine Substitution: The 4-ethylphenoxy group replaces the 2,5-dimethylphenylthio group. Amide Substituent: 4-fluorobenzyl vs. pyridin-4-ylmethyl.
  • Implications :
    • The thioether (C–S–C) in the target compound may confer greater lipophilicity and resistance to oxidative metabolism compared to the ether (C–O–C) in this analogue .
    • The pyridinylmethyl group’s aromatic nitrogen could enable stronger hydrogen bonding compared to the fluorobenzyl’s halogen-based interactions.

1-(2-Amino-6-chloropyrimidin-4-yl)-N-methylpiperidine-4-carboxamide

  • Key Differences: Pyrimidine Substitution: 2-amino-6-chloro vs. 2,5-dimethylphenylthio. Amide Substituent: N-methyl vs. N-pyridin-4-ylmethyl.
  • The N-methyl group lacks the hydrogen-bonding capability of the pyridinylmethyl substituent, possibly diminishing target affinity .

N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine

  • Key Differences: Pyrimidine Substitution: Aminomethyl and phenyl groups vs. thioether and piperidine-carboxamide. Conformational Features: Intramolecular N–H⋯N hydrogen bonding stabilizes the structure, a feature absent in the target compound.
  • Implications: The target compound’s piperidine-carboxamide scaffold may offer greater conformational flexibility compared to the rigid aminomethyl-substituted pyrimidine here. The thioether’s bulkier substitution could alter binding pocket interactions compared to the smaller methoxyphenyl group .

Hypothesized Pharmacological and Physicochemical Properties

Property Target Compound 1-[6-(4-Ethylphenoxy)-pyrimidin-4-yl]-N-(4-fluorobenzyl)piperidine-4-carboxamide 1-(2-Amino-6-chloropyrimidin-4-yl)-N-methylpiperidine-4-carboxamide
Molecular Weight ~424.5 g/mol (estimated) 453.52 g/mol 269.73 g/mol
Key Substituents 2,5-Dimethylphenylthio, pyridin-4-ylmethyl 4-Ethylphenoxy, 4-fluorobenzyl 2-Amino-6-chloro, N-methyl
Lipophilicity (LogP) Higher (thioether, aromatic methyl) Moderate (ether, fluorobenzyl) Lower (polar amino/chloro)
Metabolic Stability Likely high (thioether resistance to oxidation) Moderate (ether susceptible to oxidation) Variable (depends on chloro group metabolism)
Hydrogen Bonding Strong (pyridinylmethyl N, amide carbonyl) Moderate (fluorobenzyl C–F, amide carbonyl) Weak (N-methyl lacks H-bond donors)

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